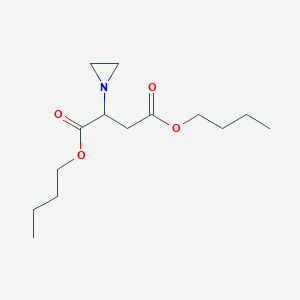
Dibutyl 2-(aziridin-1-yl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 2-(aziridin-1-yl)butanedioate is a chemical compound that features an aziridine ring, which is a three-membered nitrogen-containing heterocycle Aziridines are known for their high strain energy, making them highly reactive intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-(aziridin-1-yl)butanedioate typically involves the reaction of aziridine with dibutyl butanedioate under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with an ester derivative of butanedioic acid. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic attack of the aziridine on the ester group .
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 2-(aziridin-1-yl)butanedioate can undergo various chemical reactions, including:
Ring-opening reactions: Due to the strain in the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution reactions: The aziridine ring can participate in substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.
Oxidizing agents: Peroxides and other oxidizing agents can be used for oxidation reactions.
Reducing agents: Hydrogenation catalysts and metal hydrides are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can lead to the formation of amino alcohols, while oxidation can produce aziridine N-oxides .
Applications De Recherche Scientifique
Dibutyl 2-(aziridin-1-yl)butanedioate has several scientific research applications:
Polymer Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Aziridine derivatives are explored for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Materials Science: The compound is used in the development of new materials with unique properties, such as high strength and chemical resistance.
Mécanisme D'action
The mechanism of action of dibutyl 2-(aziridin-1-yl)butanedioate involves the high reactivity of the aziridine ring. The strain energy in the three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, such as polymerization and alkylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-1-carbaldehyde oxime derivatives: These compounds also feature an aziridine ring and are known for their cytotoxic activity and potential as anticancer agents.
Aziridine-2-carboxylic acid derivatives: These compounds are used as building blocks in organic synthesis and have applications in medicinal chemistry.
Uniqueness
Dibutyl 2-(aziridin-1-yl)butanedioate is unique due to its specific ester functional groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
30862-24-9 |
|---|---|
Formule moléculaire |
C14H25NO4 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
dibutyl 2-(aziridin-1-yl)butanedioate |
InChI |
InChI=1S/C14H25NO4/c1-3-5-9-18-13(16)11-12(15-7-8-15)14(17)19-10-6-4-2/h12H,3-11H2,1-2H3 |
Clé InChI |
JQKRIWGGVGXDHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(C(=O)OCCCC)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















